N-Methyl-4-chlorobenzylamine hydrochloride physical and chemical properties
N-Methyl-4-chlorobenzylamine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-4-chlorobenzylamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows.
Core Physical and Chemical Properties
N-Methyl-4-chlorobenzylamine hydrochloride is the salt form of N-Methyl-4-chlorobenzylamine. The hydrochloride salt is generally a solid at room temperature and is often preferred for its stability and ease of handling compared to the free base, which is a liquid.
Quantitative Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 65542-24-7 | [1][2][3] |
| Molecular Formula | C₈H₁₁Cl₂N | [2][3] |
| Molecular Weight | 192.09 g/mol | [2][3] |
| Purity | ≥97% | [2][3] |
| Storage | Room temperature, dry | [3] |
Computed Physicochemical Properties
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |
| LogP | 2.4812 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Purification
The synthesis of N-Methyl-4-chlorobenzylamine hydrochloride typically involves a two-step process: the synthesis of the free base, N-Methyl-4-chlorobenzylamine, followed by its conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of N-Methyl-4-chlorobenzylamine (Free Base)
This procedure is adapted from a general method for the synthesis of N-substituted benzylamines.
Materials:
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4-chlorobenzyl chloride
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Aqueous solution of methylamine (40% v/v)
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Tetrahydrofuran (THF)
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Toluene
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Ethyl acetate
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Methanol
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Triethylamine
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Nitrogen gas
Procedure:
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Under a nitrogen atmosphere, dissolve 4-chlorobenzyl chloride (18.63 mmol) in THF (300 ml) in a reaction vessel.
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Cool the solution to 0°C using an ice bath.
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Slowly add an aqueous solution of methylamine (93.48 mmol, 40% v/v).
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Monitor the reaction completion using Thin Layer Chromatography (TLC).
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Upon completion, remove the THF by rotary evaporation.
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Remove residual water by azeotropic distillation with toluene.
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The crude product can be purified by column chromatography on silica gel. Elute first with 100% ethyl acetate, followed by a mixture of ethyl acetate:methanol:triethylamine (92:5:3) to yield N-(4-chlorobenzyl)-N-methylamine as a yellow oil.
Experimental Protocol: Formation and Purification of N-Methyl-4-chlorobenzylamine Hydrochloride
Materials:
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N-Methyl-4-chlorobenzylamine (free base)
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Concentrated Hydrochloric Acid (HCl)
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Anhydrous diethyl ether or other suitable non-polar solvent
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Absolute ethanol or n-butyl alcohol (for recrystallization)
Procedure:
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Dissolve the purified N-Methyl-4-chlorobenzylamine free base in a minimal amount of a suitable solvent like anhydrous diethyl ether.
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Cool the solution in an ice bath.
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Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring. A precipitate of N-Methyl-4-chlorobenzylamine hydrochloride will form.
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Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting material.
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For further purification, recrystallize the crude hydrochloride salt from a suitable solvent system. Absolute ethanol or n-butyl alcohol are often used for recrystallizing amine hydrochlorides. Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.
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Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Caption: Synthesis and purification workflow for N-Methyl-4-chlorobenzylamine hydrochloride.
Analytical Methodologies
Accurate characterization and quantification of N-Methyl-4-chlorobenzylamine hydrochloride are crucial for its use in research and development. The following are general protocols for common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of N-Methyl-4-chlorobenzylamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard such as tetramethylsilane (TMS) if not already present in the solvent.
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H).
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Data Acquisition:
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For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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For ¹³C NMR, a proton-decoupled experiment is standard.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for purity assessment and quantification.
Experimental Protocol:
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Sample Preparation: Prepare a stock solution of N-Methyl-4-chlorobenzylamine hydrochloride of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution. Filter all solutions through a 0.45 µm syringe filter before injection.
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HPLC System Conditions:
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Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Detector: A UV detector set at a wavelength where the compound has significant absorbance (e.g., around 220 nm).
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Injection Volume: Typically 10-20 µL.
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-
Analysis: Inject the standards and the sample solution. The retention time is used for identification, and the peak area is used for quantification against the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.
Experimental Protocol:
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Sample Preparation: Follow the same procedure as for HPLC analysis.
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LC-MS System Conditions:
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LC Conditions: Similar to the HPLC method described above, but often with smaller column dimensions (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) and lower flow rates (e.g., 0.2-0.5 mL/min) to be compatible with the mass spectrometer.
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Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound.
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Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer can be used. For quantification, a triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
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Data Acquisition and Analysis: Monitor the precursor ion (the molecular ion of N-Methyl-4-chlorobenzylamine) and one or more characteristic product ions. The peak area of the product ion is used for quantification.
Caption: General analytical workflow for N-Methyl-4-chlorobenzylamine hydrochloride.
Safety and Handling
N-Methyl-4-chlorobenzylamine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the physical and chemical properties of N-Methyl-4-chlorobenzylamine hydrochloride, along with practical experimental protocols. Researchers are encouraged to consult the cited literature and supplier documentation for further details and to adapt these methods as necessary for their specific applications.
